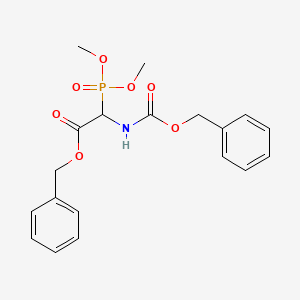

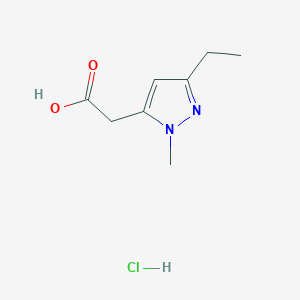

6-(Diethylsulfamoyl)-2-hydroxyquinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

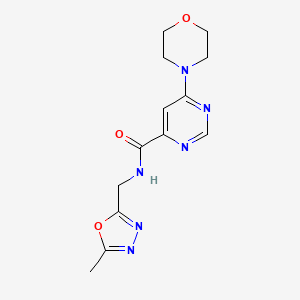

6-(Diethylsulfamoyl)-2-hydroxyquinoline-4-carboxylic acid (DHCQ) is a quinoline derivative that has been extensively studied for its potential applications in various scientific research fields. This compound has shown promising results in the treatment of various diseases, including cancer, bacterial infections, and inflammation.

Wissenschaftliche Forschungsanwendungen

Photolabile Protecting Groups

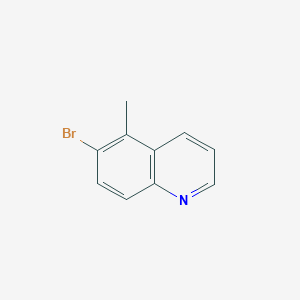

The synthesis and photochemistry of brominated hydroxyquinoline, a photolabile protecting group for carboxylic acids, demonstrates potential applications in protecting sensitive biological molecules. This group shows greater efficiency and sensitivity to photolysis, including multiphoton-induced photolysis, than other photolabile groups, making it suitable for in vivo applications due to its increased solubility and low fluorescence, which are advantageous for caging biological messengers (Fedoryak & Dore, 2002).

Antimalarial Activity

Certain aromatic chelators, including hydroxyquinoline derivatives, have shown significant antimalarial effects in vitro. Their activity is attributed to their ability to inhibit metalloprotein oxidases and to chelate with favorable lipid/water partition coefficients. This suggests a potential for these compounds, including hydroxyquinoline derivatives, in developing new antimalarial treatments (Scheibel & Adler, 1980).

Opioid Receptor Ligands

Hydroxyquinoline derivatives, such as 6-hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, have been identified as rigid mimics for tyrosine in opioid ligands. This implies their potential application in the design and development of new opioid receptor ligands with significant binding to mu and delta opioid receptors, offering insights into opioid receptor interactions and therapeutic applications (Sperlinga et al., 2005).

Photofading Protection in Recording Systems

Metal carboxylates derived from hydroxyquinoline-2-carboxylic acid and its derivatives have been explored for their potential to protect colorants in information recording systems against photofading. Nickel or zinc salts of these carboxylic acids have been suggested as effective stabilizers for the photofading of indicator dyes, indicating their utility in enhancing the durability and stability of color materials in various recording systems (Oda, 1998).

Eigenschaften

IUPAC Name |

6-(diethylsulfamoyl)-2-oxo-1H-quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5S/c1-3-16(4-2)22(20,21)9-5-6-12-10(7-9)11(14(18)19)8-13(17)15-12/h5-8H,3-4H2,1-2H3,(H,15,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCXXWQTSCMBKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)C=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dimethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2558543.png)

![5-[2-(2-Chlorophenyl)ethenesulfonamido]-2-methylbenzoic acid](/img/structure/B2558544.png)

![1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid hydrochloride](/img/structure/B2558545.png)

![Methyl 4-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2558547.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2558551.png)